Visomitin Visomitin SKQ1 (bromide) is a mitochondria-targeted antioxidant that decreases transmembrane potential and production of reactive oxygen species (ROS). SKQ1 prevents neuronal loss and synaptic damage in a rat model of spontaneous Alzheimer’s disease, as well as decreases severity of arthritic lesions in rats. SKQ1 slows development of age-related ocular pathologies in murine, porcine, bovine, and canine model systems. It also prevents acute phenoptosis following rhabdomyolysis, stroke, and myocardial infarction.
Brand Name: Vulcanchem
CAS No.: 934826-68-3
VCID: VC21076058
InChI: InChI=1S/C36H42O2P.BrH/c1-29-30(2)36(38)31(28-35(29)37)20-12-7-5-3-4-6-8-19-27-39(32-21-13-9-14-22-32,33-23-15-10-16-24-33)34-25-17-11-18-26-34;/h9-11,13-18,21-26,28H,3-8,12,19-20,27H2,1-2H3;1H/q+1;/p-1
SMILES: CC1=C(C(=O)C(=CC1=O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-]
Molecular Formula: C36H42BrO2P
Molecular Weight: 617.6 g/mol

Visomitin

CAS No.: 934826-68-3

Cat. No.: VC21076058

Molecular Formula: C36H42BrO2P

Molecular Weight: 617.6 g/mol

* For research use only. Not for human or veterinary use.

Visomitin - 934826-68-3

Specification

Description SKQ1 (bromide) is a mitochondria-targeted antioxidant that decreases transmembrane potential and production of reactive oxygen species (ROS). SKQ1 prevents neuronal loss and synaptic damage in a rat model of spontaneous Alzheimer’s disease, as well as decreases severity of arthritic lesions in rats. SKQ1 slows development of age-related ocular pathologies in murine, porcine, bovine, and canine model systems. It also prevents acute phenoptosis following rhabdomyolysis, stroke, and myocardial infarction.
CAS No. 934826-68-3
Molecular Formula C36H42BrO2P
Molecular Weight 617.6 g/mol
IUPAC Name 10-(4,5-dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium;bromide
Standard InChI InChI=1S/C36H42O2P.BrH/c1-29-30(2)36(38)31(28-35(29)37)20-12-7-5-3-4-6-8-19-27-39(32-21-13-9-14-22-32,33-23-15-10-16-24-33)34-25-17-11-18-26-34;/h9-11,13-18,21-26,28H,3-8,12,19-20,27H2,1-2H3;1H/q+1;/p-1
Standard InChI Key WYHFWTRUGAFNKW-UHFFFAOYSA-M
SMILES CC1=C(C(=O)C(=CC1=O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-]
Canonical SMILES CC1=C(C(=O)C(=CC1=O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-]
Appearance A solution in ethanol and water (1:1)

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